N-[4-(dimethylamino)naphthalen-1-yl]-2-(2,4-dimethylphenoxy)acetamide
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Overview
Description
N-[4-(dimethylamino)naphthalen-1-yl]-2-(2,4-dimethylphenoxy)acetamide is a complex organic compound with a unique structure that combines a naphthalene ring with a dimethylamino group and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)naphthalen-1-yl]-2-(2,4-dimethylphenoxy)acetamide typically involves a multi-step process. One common method starts with the preparation of the naphthalene derivative, which is then reacted with dimethylamine to introduce the dimethylamino group. The final step involves the coupling of the naphthalene derivative with 2,4-dimethylphenoxyacetic acid under appropriate conditions to form the desired acetamide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)naphthalen-1-yl]-2-(2,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating mixtures (HNO3/H2SO4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[4-(dimethylamino)naphthalen-1-yl]-2-(2,4-dimethylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an antitumor agent.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)naphthalen-1-yl]-2-(2,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. In biological systems, it may interact with cellular proteins or DNA, leading to changes in cellular function. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: Another naphthalene derivative with similar photophysical properties.
N-[4-(dimethylamino)phenyl]-1-naphthylamine: Shares the dimethylamino and naphthalene moieties but differs in the overall structure.
Uniqueness
N-[4-(dimethylamino)naphthalen-1-yl]-2-(2,4-dimethylphenoxy)acetamide is unique due to its combination of a naphthalene ring with a dimethylamino group and a phenoxyacetamide moiety.
Properties
IUPAC Name |
N-[4-(dimethylamino)naphthalen-1-yl]-2-(2,4-dimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-15-9-12-21(16(2)13-15)26-14-22(25)23-19-10-11-20(24(3)4)18-8-6-5-7-17(18)19/h5-13H,14H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQIPDRYRVDRLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C3=CC=CC=C32)N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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